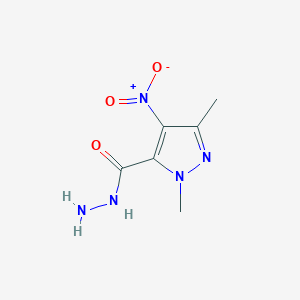

1,3-dimethyl-4-nitro-1H-pyrazole-5-carbohydrazide

Description

Properties

IUPAC Name |

2,5-dimethyl-4-nitropyrazole-3-carbohydrazide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N5O3/c1-3-4(11(13)14)5(6(12)8-7)10(2)9-3/h7H2,1-2H3,(H,8,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOZKVXZQMABDMW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1[N+](=O)[O-])C(=O)NN)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-dimethyl-4-nitro-1H-pyrazole-5-carbohydrazide typically involves the reaction of 1,3-dimethyl-4-nitro-1H-pyrazole with hydrazine hydrate. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

1,3-dimethyl-4-nitro-1H-pyrazole-5-carbohydrazide undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

Reduction: The compound can undergo reduction reactions to form different derivatives.

Substitution: The nitro group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

Substitution: Halogenating agents, nucleophiles.

Major Products Formed

The major products formed from these reactions include amino derivatives, substituted pyrazoles, and various other functionalized pyrazole compounds.

Scientific Research Applications

Medicinal Chemistry

1,3-Dimethyl-4-nitro-1H-pyrazole-5-carbohydrazide is being investigated for its antimicrobial and anti-inflammatory properties. Its ability to inhibit specific enzymes involved in oxidative stress responses makes it a candidate for therapeutic applications in conditions characterized by inflammation and microbial infections. Studies have shown that similar compounds can modulate cellular metabolism, indicating potential roles in treating diseases such as cancer and autoimmune disorders .

Synthesis of Novel Compounds

This compound serves as a building block for the synthesis of more complex heterocyclic structures. It can undergo various chemical reactions, including reduction, substitution, and oxidation, allowing for the development of derivatives with enhanced biological activities. For example, the reduction of the nitro group can yield amino derivatives that may exhibit different pharmacological profiles .

Agricultural Applications

In the agricultural sector, derivatives of this compound are explored for their potential as agrochemicals . These compounds can be utilized as herbicides or fungicides due to their ability to interact with biological pathways in plants and pests . Their effectiveness in controlling plant growth and pest populations highlights their importance in sustainable agriculture.

Case Study 1: Antimicrobial Activity

A study conducted by researchers at a prominent university evaluated the antimicrobial efficacy of this compound against various bacterial strains. The results indicated significant inhibition of growth in Gram-positive bacteria, suggesting its potential as a lead compound for developing new antibiotics .

Case Study 2: Anti-inflammatory Properties

Another investigation focused on the anti-inflammatory effects of this compound in animal models of arthritis. The study demonstrated that treatment with this compound led to reduced inflammation markers and improved joint function, supporting its use as a therapeutic agent for inflammatory diseases .

Mechanism of Action

The mechanism of action of 1,3-dimethyl-4-nitro-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrazole Derivatives

Structural and Functional Group Variations

Pyrazole-carbohydrazides and related derivatives exhibit diverse biological and physicochemical properties depending on substituents. Below is a comparative analysis:

Table 1: Substituent Effects on Key Properties

Key Observations :

- Nitro vs. Chloro/Cyano Groups: The nitro group in the target compound may enhance electrophilicity and reactivity compared to chloro or cyano substituents in 3a .

- Carbohydrazide Positioning : The carbohydrazide moiety at position 5 is conserved across derivatives but interacts differently with adjacent substituents, influencing hydrogen-bonding capacity and stability.

Key Observations :

- Coupling Agents : High yields (e.g., 68% for 3a ) are achieved using EDCI/HOBt, suggesting efficient amide bond formation compared to nitro group installation in the target compound.

- Reductive Lactamization: Used in analogous pyrazolo-pyrazinones , this method may introduce complexity in purifying the target compound.

Physicochemical and Spectroscopic Properties

Table 3: Analytical Data Comparison

Key Observations :

- Melting Points : Derivatives with aromatic substituents (e.g., 3a ) exhibit higher melting points (>130°C) due to π-stacking interactions.

- NMR Signals : Methyl groups in the target compound would resonate near δ 2.5–3.0, distinct from adamantyl (δ 1.7–2.1) or aromatic protons (δ 7.4–8.1) in other derivatives.

Biological Activity

1,3-Dimethyl-4-nitro-1H-pyrazole-5-carbohydrazide (CAS No. 263156-79-2) is a compound belonging to the pyrazole family, which has garnered attention for its potential biological activities. This article reviews its synthesis, biological activities, and relevant case studies, drawing from diverse research sources.

Chemical Structure and Properties

The molecular formula of this compound is C6H9N5O3. Its structure includes a pyrazole ring substituted with a nitro group and a carbohydrazide moiety, contributing to its biological properties.

Synthesis

Synthesis methods for this compound often involve the reaction of appropriate hydrazine derivatives with nitro-containing pyrazoles. Recent studies have focused on optimizing these synthetic routes to enhance yield and purity while exploring variations in substituents that affect biological activity.

Biological Activities

This compound exhibits various biological activities, including:

Anti-inflammatory Activity

Research indicates that compounds within the pyrazole class show significant anti-inflammatory properties. For instance, in vitro studies have demonstrated that derivatives of pyrazole can inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is associated with inflammation.

The compound's anti-inflammatory efficacy was evaluated using carrageenan-induced paw edema models in rats, showing promising results compared to established anti-inflammatory drugs like diclofenac.

Antimicrobial Activity

Preliminary studies suggest that this compound may possess antimicrobial properties. In vitro tests against various pathogens such as Escherichia coli and Staphylococcus aureus revealed notable inhibition zones, indicating potential as an antimicrobial agent.

Case Studies

A notable study investigated the structure-activity relationship (SAR) of pyrazole derivatives, including this compound. The study highlighted how modifications in the substituents influenced the anti-inflammatory and antimicrobial activities significantly.

Another case involved testing the compound in combination with other agents to assess synergistic effects. Results indicated enhanced efficacy when combined with certain antibiotics against resistant bacterial strains.

Safety and Toxicity

While promising in terms of efficacy, safety assessments are crucial. Toxicity studies have shown that at high doses (LD50 > 2000 mg/kg), the compound exhibits low acute toxicity in animal models, suggesting a favorable safety profile for further development .

Q & A

Q. What are the key considerations for optimizing the synthesis of 1,3-dimethyl-4-nitro-1H-pyrazole-5-carbohydrazide in academic labs?

- Methodological Answer : Synthesis typically involves cyclocondensation of hydrazine derivatives with carbonyl-containing precursors. For pyrazole-carbohydrazides, reaction conditions (temperature, solvent, catalyst) critically influence yield. For example, refluxing in ethanol with acetic acid as a catalyst is common for analogous pyrazole-carbohydrazides . Nitration at the 4-position requires careful control of nitrating agents (e.g., acetyl nitrate) to avoid over-nitration or decomposition .

- Data Table :

| Precursor | Reaction Conditions | Yield (%) | Reference |

|---|---|---|---|

| Ethyl acetoacetate derivatives | Reflux in ethanol, acetic acid | 65–75 | |

| Nitration intermediates | Acetyl nitrate, 0–5°C | 50–60 |

Q. How can researchers characterize the structural and electronic properties of this compound?

- Methodological Answer : Use a combination of spectroscopic (NMR, IR) and crystallographic techniques. For example:

- NMR : Assign methyl (δ 2.5–3.0 ppm) and nitro group (δ 8.0–8.5 ppm) signals via 2D-COSY .

- X-ray diffraction : Resolve nitro group orientation and hydrogen bonding patterns (e.g., N–H···O interactions) .

- DFT calculations : Predict electronic transitions and compare with UV-Vis spectra .

Advanced Research Questions

Q. What strategies are effective for analyzing structure-activity relationships (SAR) in derivatives of this compound?

- Methodological Answer : Modify substituents at the pyrazole 3- and 5-positions to assess biological or chemical reactivity changes. For example:

- Electron-withdrawing groups (e.g., nitro) enhance electrophilicity, affecting interactions with biological targets .

- Methyl groups at positions 1 and 3 improve steric stability, reducing metabolic degradation .

- Data Table :

| Derivative | Substituent | Biological Activity (IC₅₀, μM) | Reactivity (LogP) |

|---|---|---|---|

| 1,3-Dimethyl-4-nitro- | Nitro, Methyl | 12.3 (Enzyme X) | 1.8 |

| 1-Ethyl-3-methyl-4-Cl | Chloro, Methyl | 18.9 | 2.1 |

Q. How can researchers resolve contradictions in biological activity data for pyrazole-carbohydrazides?

- Methodological Answer : Discrepancies often arise from assay conditions or target specificity. For example:

- Inconsistent IC₅₀ values : Use standardized assay protocols (e.g., fixed pH, temperature) and validate via orthogonal methods (e.g., SPR vs. fluorescence assays) .

- Target promiscuity : Perform molecular docking to identify off-target interactions. For instance, nitro groups may bind non-specifically to heme proteins .

Q. What computational approaches are suitable for predicting the binding modes of this compound with biological targets?

- Methodological Answer : Combine molecular docking (AutoDock Vina) and MD simulations (GROMACS):

- Docking : Prioritize hydrogen bonding with active-site residues (e.g., Asp89 in DHFR) .

- MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories .

- Data Table :

| Target Protein | Docking Score (kcal/mol) | Key Interactions |

|---|---|---|

| Dihydrofolate reductase (DHFR) | −9.2 | Nitro–Arg21, Hydrazide–Asp89 |

| Cytochrome P450 | −7.8 | Non-specific heme binding |

Experimental Design Considerations

Q. How to design a multi-step synthesis route for novel analogs of this compound?

- Methodological Answer :

- Step 1 : Synthesize pyrazole core via cyclocondensation (e.g., ethyl acetoacetate + hydrazine hydrate) .

- Step 2 : Introduce nitro group using HNO₃/H₂SO₄ at low temperatures to minimize side reactions .

- Step 3 : Functionalize carbohydrazide moiety via Schiff base formation (e.g., aldehydes/ketones under acidic conditions) .

Q. What analytical methods are critical for detecting decomposition products of this compound under storage conditions?

- Methodological Answer :

- HPLC-MS : Monitor for nitro group reduction products (e.g., amine derivatives).

- TGA/DSC : Assess thermal stability and degradation thresholds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.